molecular formula C24H35N3O7 B13852144 Lisinopril N6-Ethyl Carbamate

Lisinopril N6-Ethyl Carbamate

Cat. No.: B13852144
M. Wt: 477.5 g/mol
InChI Key: KUQVPAUFGPSCJB-UFYCRDLUSA-N
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Preparation Methods

The synthesis of Lisinopril N6-Ethyl Carbamate involves the carbamoylation of primary, secondary, and aromatic amines. One common method is the reaction of amines with organic carbonates such as dimethyl carbonate in the presence of solid catalysts like Fe₂O₃ or Fe₂O₃/SiO₂ . This phosgene-free synthesis route is environmentally friendly and efficient.

Chemical Reactions Analysis

Lisinopril N6-Ethyl Carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Lisinopril N6-Ethyl Carbamate has several applications in scientific research:

Mechanism of Action

Lisinopril N6-Ethyl Carbamate, like its parent compound Lisinopril, inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The result is vasodilation, reduced blood pressure, and decreased workload on the heart .

Comparison with Similar Compounds

Lisinopril N6-Ethyl Carbamate can be compared to other carbamate derivatives such as:

Properties

Molecular Formula

C24H35N3O7

Molecular Weight

477.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(ethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C24H35N3O7/c1-2-34-24(33)25-15-7-6-11-18(21(28)27-16-8-12-20(27)23(31)32)26-19(22(29)30)14-13-17-9-4-3-5-10-17/h3-5,9-10,18-20,26H,2,6-8,11-16H2,1H3,(H,25,33)(H,29,30)(H,31,32)/t18-,19-,20-/m0/s1

InChI Key

KUQVPAUFGPSCJB-UFYCRDLUSA-N

Isomeric SMILES

CCOC(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CCOC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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